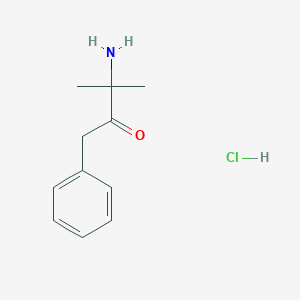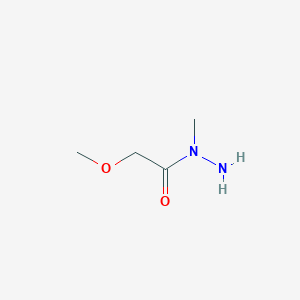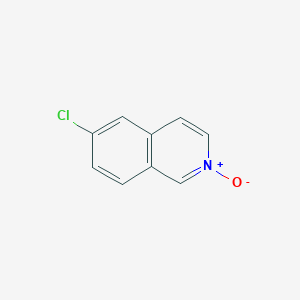
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride (3-AMPH) is an organic compound used in various scientific research applications. It is a derivative of the phenethylamine family, and is an analogue of the psychoactive drug methamphetamine. 3-AMPH has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology.
作用机制
The mechanism of action of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is not fully understood. However, it is believed to act as an agonist of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. It is also believed to act as an agonist of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft. Additionally, it is believed to act as an agonist of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Biochemical and Physiological Effects
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been shown to increase heart rate and blood pressure, as well as to increase alertness, focus, and energy levels.
实验室实验的优点和局限性
The use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively safe compound to use in laboratory experiments, as it does not have significant toxicity. However, one limitation is that it is not as stable as some other compounds, and can degrade over time.
未来方向
There are a number of potential future directions for the use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in scientific research. These include the development of new drug delivery systems, the study of the metabolism of other drugs, and the study of the effects of drugs on the body. Additionally, it could be used in the development of new drugs, such as those targeting the dopamine transporter, norepinephrine transporter, and serotonin transporter. Finally, it could be used in the development of new treatments for neurological disorders, such as Parkinson’s disease and depression.
合成方法
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can be synthesized through a variety of methods, including chemical synthesis, reductive amination, and enzymatic reactions. Chemical synthesis involves the reaction of an amine and an aldehyde or ketone to form the desired product. Reductive amination is the reaction of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. Enzymatic reactions involve the use of enzymes to catalyze the reaction of an amine and an aldehyde or ketone.
科学研究应用
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology. In drug delivery studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to develop new delivery systems for drugs, such as transdermal patches and nanoparticles. In drug metabolism studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the metabolism of drugs, including their absorption, distribution, and elimination. In pharmacology studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the effects of drugs on the body, including their therapeutic and adverse effects.
属性
IUPAC Name |
3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKTBSZOHLGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)



![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)








